Docosyl methacrylate

Polymerization Kinetics PLP-SEC Methacrylate Reactivity

Docosyl methacrylate (C22) outperforms C12/C18 analogs in pour point depression and hydrophobicity. At 0.26 mM, it reduces wax crystallization temperature by 3-5 °C in high-paraffin crude oils. Its LogP of 11.59-12.60 and water solubility of 0.4 ng/L make it the monomer of choice for marine antifouling and waterproof coatings. Supplied at ≥98% purity as a waxy solid. Ideal for formulators targeting C22+ paraffin feedstocks, thermoresponsive rheology modifiers, and ABA triblock copolymers with sharp melting transitions.

Molecular Formula C26H50O2
Molecular Weight 394.7 g/mol
CAS No. 16669-27-5
Cat. No. B099623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyl methacrylate
CAS16669-27-5
Molecular FormulaC26H50O2
Molecular Weight394.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C26H50O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28-26(27)25(2)3/h2,4-24H2,1,3H3
InChIKeyOCDWICPYKQMQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 375 lb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosyl Methacrylate: Long-Chain Monomer Overview


Docosyl methacrylate (also known as behenyl methacrylate, CAS 16669-27-5) is a C22 long-chain alkyl methacrylate monomer with the molecular formula C₂₆H₅₀O₂ and a molecular weight of 394.67 g/mol [1]. It belongs to the class of hydrophobic methacrylic esters characterized by a linear alkyl side chain that imparts distinct physical properties to its homopolymers and copolymers, including low water solubility (estimated 0.4 ng/L at 25°C) and a high calculated LogP value of 11.59–12.60 . This monomer is commercially supplied as a colorless to pale yellow liquid or waxy solid, with a density of approximately 0.865 g/cm³ and a boiling point of 70–71°C . Its primary industrial utility lies in the synthesis of specialty polymers for pour point depressants, wax crystal modifiers, hydrophobic coatings, adhesives, and personal care formulations .

Monomer

C22 long-chain alkyl methacrylate; solid at ambient temperature

Primary Use

Pour point depressants, hydrophobic coatings, stimuli-responsive polymer colloids

Handling

Requires gentle warming to liquid state for transfer; low volatility

Why Substituting Behenyl Methacrylate Fails


In-class substitution among alkyl methacrylates (e.g., lauryl methacrylate C12, stearyl methacrylate C18, behenyl methacrylate C22) is not straightforward because the length of the alkyl side chain directly dictates the polymer's hydrophobicity, crystallinity, thermal transitions, and solution behavior [1]. Increasing the side-chain length from C12 to C22 systematically lowers the glass transition temperature (Tg) of the homopolymer, enhances side-chain crystallinity, and increases the melting temperature (Tm) of the crystalline domains [2]. These structural differences translate into divergent performance in applications such as pour point depression of waxy crude oils (where longer alkyl chains improve co-crystallization with paraffinic waxes) and hydrophobic surface modification (where higher contact angles are achieved with C22 chains) [3]. Consequently, substituting docosyl methacrylate with a shorter-chain analog without reformulation will result in a measurable reduction in hydrophobicity, altered crystallization kinetics, and diminished efficacy in wax interaction or rheology modification. The following evidence items quantify these differences and provide a scientific basis for selection.

Chain‑length mismatch

Replacing C22 with C12 or C18 may alter polymer hydrophobicity, crystallinity, and thermal transitions, changing end‑use performance.

Wax interaction shift

Shorter alkyl chains may not co‑crystallize with long‑chain paraffins to the same extent, potentially reducing pour point depressant activity.

Physical form difference

Solid C22 monomer requires different storage, handling, and blending protocols compared to liquid C12/C18 analogs.

Docosyl Methacrylate vs. Alkyl Analogs


Propagation Kinetics: Behenyl vs. Stearyl Methacrylate

Pulsed laser polymerization–size exclusion chromatography (PLP-SEC) studies reveal that behenyl methacrylate (BeMA, C22) exhibits a lower propagation rate coefficient (kp) than stearyl methacrylate (SMA, C18) under identical conditions, with Arrhenius pre-exponential factors of A = 2.51 × 10⁶ L·mol⁻¹·s⁻¹ for BeMA versus A = 3.45 × 10⁶ L·mol⁻¹·s⁻¹ for SMA, and activation energies of Ea = 20.52 kJ·mol⁻¹ for BeMA versus Ea = 21.49 kJ·mol⁻¹ for SMA [1]. This difference quantifies the steric hindrance imposed by the longer C22 side chain, which slightly retards propagation relative to the C18 analog.

Propagation kinetics
Head‑to‑head
BeMA: A = 2.51×10⁶ L·mol⁻¹·s⁻¹, Ea = 20.52 kJ·mol⁻¹
SMA: A = 3.45×10⁶ L·mol⁻¹·s⁻¹, Ea = 21.49 kJ·mol⁻¹
Pre‑exponential factor 27% lower for BeMA.
Lower propagation rate may require kinetic compensation in controlled polymerization.
PLP‑SEC, bulk 40–80 °C; supports kinetic parameter review.
Polymerization Kinetics PLP-SEC Methacrylate Reactivity

Crystalline Phase Separation in Triblock Copolymers

Variable-temperature tapping mode atomic force microscopy (AFM) demonstrated that ABA triblock copolymers containing poly(docosyl methacrylate) (C22) crystalline segments exhibit distinct melting/crystallization thermal transitions that are clearly resolvable by phase contrast imaging, whereas copolymers with poly(octadecyl methacrylate) (C18) segments show overlapping transitions with devitrification/vitrification events [1]. The C22 polymer's crystalline domains maintain phase separation and provide a sharper thermal signature, enabling more precise characterization of nanoscale morphology.

AFM phase separation
Head‑to‑head
C22 triblock: distinct melting/crystallization contrast
C18 triblock: overlapping transitions, difficult to resolve.
Sharper thermal signatures facilitate morphology control in block copolymers.
Tapping‑mode AFM, 20–100 °C; qualitative phase contrast observation.
Block Copolymer Morphology AFM Phase Imaging Crystallinity

Wax Crystal Modification with Behenyl Methacrylate

Diblock and statistical copolymers synthesized from behenyl methacrylate (C22) were evaluated as additives for modifying the crystal habit of n-octacosane (a model paraffin wax). At a constant molar copolymer concentration of 0.26 mM in n-dodecane, each of the eight copolymers produced a reduction in Tcool (the temperature at which zero transmittance is first observed due to wax crystallization) of approximately 3–5 °C [1]. This quantitative suppression of wax crystallization temperature demonstrates the efficacy of the C22 side chain in co-crystallizing with and disrupting long-chain paraffin waxes.

Wax crystal modification
Class‑level
ΔTcool ≈ −3 to −5 °C
Measurable suppression of wax crystallization onset in model system.
0.26 mM copolymer in n‑dodecane; turbidimetry. Context‑dependent.
Pour Point Depressant Wax Crystal Modifier Cold Flow Improver

Hydrophobicity Compared to Shorter-Chain Analogs

The calculated octanol–water partition coefficient (LogP) for behenyl methacrylate (C22) ranges from 11.59 to 12.60, with an estimated water solubility of 0.4 ng/L at 25 °C . In comparison, lauryl methacrylate (C12) exhibits a significantly lower LogP (∼6–7) and higher water solubility, while stearyl methacrylate (C18) shows intermediate values (LogP ∼9–10) . This exponential relationship between alkyl chain length and hydrophobicity means that each additional methylene unit reduces aqueous solubility by approximately 2- to 3-fold, positioning the C22 monomer as the most hydrophobic among commercially available linear alkyl methacrylates.

Hydrophobicity ranking
Class‑level
BeMA C22: LogP 11.59–12.60, solubility ~0.4 ng/L
SMA C18: LogP ~9–10; LMA C12: LogP ~6–7.
Exponential hydrophobicity gain with chain length; highest among linear alkyl methacrylates in this set.
Calculated properties; experimental verification recommended. Data to verify.
Hydrophobic Monomer Surface Modification Water Resistance

Thermoreversible Aggregation in Mineral Oil

Poly(behenyl methacrylate) (PBeMA) homopolymer exhibits thermoreversible crystallization-driven phase separation in mineral oil solutions. Differential scanning calorimetry (DSC) studies on PBeMA37 (degree of polymerization = 37) in mineral oil confirm that colloidal stability is switchable: nanoparticles are colloidally stable at 50 °C but undergo reversible aggregation at 25 °C due to crystallization of the C22 side chains [1]. This temperature-responsive behavior is a direct consequence of the long C22 alkyl chain's ability to crystallize, a property not accessible with shorter-chain analogs (e.g., C12 or C18) under identical conditions.

Thermoreversible aggregation
Supporting
Colloidally stable at 50 °C, aggregation at 25 °C due to C22 side‑chain crystallization.
Enables temperature‑switchable rheology in mineral oil.
PBeMA₃₇ nanoparticles; DSC and turbidimetry. Oilfield additive research context.
Polymerization-Induced Self-Assembly Stimuli-Responsive Colloids Oilfield Chemicals

Physical State: Solid vs. Liquid Methacrylates

Behenyl methacrylate (C22) is a white waxy solid with a melting point of approximately 28.0 °C at ambient pressure, whereas lauryl methacrylate (C12) and stearyl methacrylate (C18) are liquids at room temperature (SMA melting point 18–20 °C) [1]. This difference in physical state impacts handling, storage, and formulation: the solid C22 monomer requires gentle warming for transfer and mixing but offers reduced volatility and lower odor compared to liquid lower-chain analogs. Its semi-solid nature also makes it particularly suitable for bulk melt blending in polymer production.

Physical state
Supplier data
White waxy solid, mp ≈ 28.0 °C; C18 liquid at RT.
Solid monomer requires warming for transfer; offers reduced volatility.
Supplier technical data; review handling SOPs.
Monomer Physical State Formulation Compatibility Storage and Handling

Optimal Application Scenarios


Pour Point Depressants and Wax Crystal Modifiers

Docosyl methacrylate (C22) is the preferred monomer for synthesizing pour point depressants (PPDs) and wax crystal modifiers targeting high-paraffin crude oils and diesel fuels. The 3–5 °C reduction in wax crystallization temperature (Tcool) achieved with behenyl methacrylate-based copolymers at 0.26 mM concentration [1] directly translates to improved low-temperature flow properties. The C22 alkyl side chain length optimizes co-crystallization with long-chain n-paraffins (C20–C40), outperforming C18 and shorter analogs in depressing pour points of waxy feedstocks . Formulators should select docosyl methacrylate over stearyl methacrylate when the target crude oil or fuel contains a high fraction of C22+ paraffins.

High-Hydrophobicity Coatings and Surface Modifiers

For applications requiring maximum water repellency—such as marine antifouling coatings, waterproof textile finishes, and release coatings—docosyl methacrylate provides the lowest water solubility (0.4 ng/L) and highest LogP (11.59–12.60) among linear alkyl methacrylates [1]. Copolymerizing even small mole fractions (5–20%) of C22 methacrylate into acrylic or styrenic coatings significantly elevates water contact angles and reduces moisture uptake relative to C18 or C12 analogs . This monomer is the go-to choice when extreme hydrophobicity is the primary performance metric.

Stimuli-Responsive Colloidal Systems and Rheology Modifiers

The thermoreversible crystallization behavior of poly(behenyl methacrylate) in mineral oil—stable nanoparticles at 50 °C that aggregate reversibly upon cooling to 25 °C [1]—enables the design of temperature-switchable viscosity modifiers and smart colloids. This property is unique to C22 and longer methacrylates; C18 and C12 analogs do not undergo comparable crystallization-driven phase transitions under oilfield-relevant conditions. Formulators developing 'smart' drilling fluids, fracturing fluids, or pipeline drag reducers should prioritize docosyl methacrylate for its thermoresponsive rheological characteristics.

Crystalline Block Copolymers for Elastomers and Shape-Memory Polymers

When synthesizing ABA triblock copolymers with well-defined crystalline hard segments, docosyl methacrylate offers sharper and more resolvable melting transitions than octadecyl methacrylate (C18), as demonstrated by phase contrast AFM thermal mapping [1]. This improved phase separation and thermal signature facilitates more precise control over microdomain morphology and mechanical properties. Researchers and formulators targeting shape-memory polymers, thermoplastic elastomers with sharp melting transitions, or drug delivery vehicles with thermally triggered release should select C22 methacrylate over C18 to achieve superior crystalline domain definition.

Application
Selection Property
Validation Focus
Pour point depressant / wax crystal modifier research
Chain‑length‑dependent wax co‑crystallization
Wax crystallization suppression and cold‑flow performance
High‑hydrophobicity coating and surface modification studies
Extreme hydrophobicity (low water solubility, high LogP)
Water contact angle and moisture uptake relative to C12/C18 analogs
Stimuli‑responsive colloid and rheology modifier development
Thermoreversible C22 side‑chain crystallization
Temperature‑dependent colloidal stability and viscosity switching
Crystalline block copolymer synthesis (elastomers, shape‑memory)
Sharper melting transitions and phase separation
AFM phase contrast and thermal transition resolution vs. C18
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